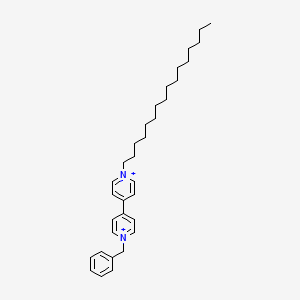
1-Benzyl-1'-hexadecyl-4,4'-bipyridin-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 1-Benzyl-1’-hexadecyl-4,4’-bipyridin-1-ium typically involves the Zincke reaction, which is a cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1′-bis(2,4-dinitrophenyl)-4,4′-bipyridinium salts . This method allows for the production of conjugated oligomers containing multiple aromatic/heterocyclic residues. The reaction conditions often include the use of anhydrous solvents and specific catalysts to facilitate the formation of the desired product .
化学反応の分析
1-Benzyl-1’-hexadecyl-4,4’-bipyridin-1-ium undergoes various chemical reactions, including:
Oxidation and Reduction: The compound exhibits reversible one- and two-electron reductions, which are accompanied by significant changes in its UV-vis absorption spectra.
Substitution Reactions: The benzylic position of the compound can undergo nucleophilic substitution reactions, typically following either SN1 or SN2 mechanisms depending on the specific conditions.
Cyclocondensation: This reaction is used in the synthesis of the compound itself, involving the formation of oligomers with multiple aromatic residues.
Common reagents used in these reactions include anhydrous solvents, tetrabutylammonium hexafluorophosphate, and ferrocene as an internal reference . The major products formed from these reactions are typically oligomers with extended conjugation lengths, which exhibit unique electrochemical properties .
科学的研究の応用
1-Benzyl-1’-hexadecyl-4,4’-bipyridin-1-ium has several applications in scientific research, including:
作用機序
The mechanism of action of 1-Benzyl-1’-hexadecyl-4,4’-bipyridin-1-ium involves its ability to undergo reversible redox reactions, which are crucial for its applications in electrochemical devices . The molecular targets and pathways involved include the interaction with specific enzymes and receptors, particularly in the context of its potential therapeutic applications .
類似化合物との比較
1-Benzyl-1’-hexadecyl-4,4’-bipyridin-1-ium can be compared with other bipyridinium derivatives, such as:
1’-Benzyl-2,4’-bipyridin-1’-ium chloride: This compound shares a similar structure but differs in the position of the benzyl group and the type of counterion.
1,1’-Dibenzyl-4,4’-bipyridinium dibromide: This derivative has two benzyl groups and exhibits different electrochemical properties.
The uniqueness of 1-Benzyl-1’-hexadecyl-4,4’-bipyridin-1-ium lies in its extended conjugation length and the presence of a long alkyl chain, which enhances its solubility and electrochemical behavior .
特性
CAS番号 |
94148-10-4 |
|---|---|
分子式 |
C33H48N2+2 |
分子量 |
472.7 g/mol |
IUPAC名 |
1-benzyl-4-(1-hexadecylpyridin-1-ium-4-yl)pyridin-1-ium |
InChI |
InChI=1S/C33H48N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-25-34-26-21-32(22-27-34)33-23-28-35(29-24-33)30-31-19-16-15-17-20-31/h15-17,19-24,26-29H,2-14,18,25,30H2,1H3/q+2 |
InChIキー |
YANDUELMPXARRA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


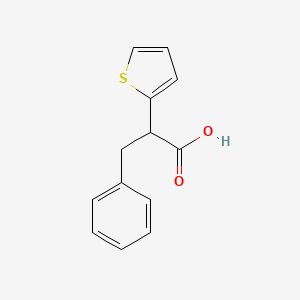

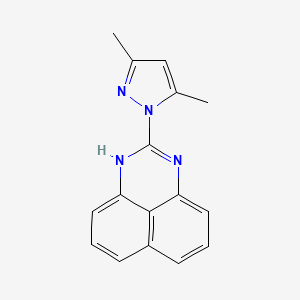
![Methyl 4-[(benzenesulfonyl)amino]-4-oxobutanoate](/img/structure/B14354907.png)
![(5Z)-5-[(4-Acetylphenyl)imino]-4-methylfuran-2(5H)-one](/img/structure/B14354913.png)
![2-[2-(3-Nitrophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14354917.png)

![3-Methoxy-4,8-dimethyl-3-borabicyclo[4.3.1]decane](/img/structure/B14354937.png)
![5,6-Dimethyl-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B14354950.png)
![4,4'-[Methyl(phenyl)silanediyl]bis(2-methylbut-3-en-2-ol)](/img/structure/B14354965.png)
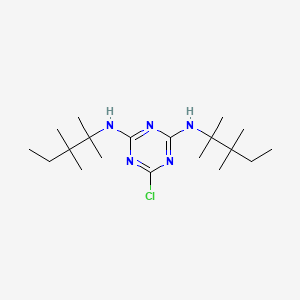
![(4-Fluorophenyl)(oxo)[(propan-2-yl)oxy]phosphanium](/img/structure/B14354975.png)
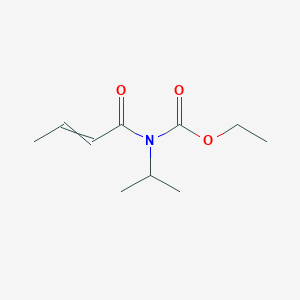
![Benzene, [[2-methoxy-3-(octadecyloxy)propoxy]methyl]-](/img/structure/B14354978.png)
